(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-fluoroaniline.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to yield 4-bromo-3-fluoro-N-(tert-butoxycarbonyl)aniline.
Formation of Propanoic Acid Derivative: The protected aniline is then subjected to a reaction with (S)-2-bromopropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The propanoic acid moiety can be reduced to the corresponding alcohol or oxidized to a carboxylate salt.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Deprotection: Free amine derivative.
Reduction: Corresponding alcohol.
Oxidation: Carboxylate salt.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with biological targets. The presence of the Boc-protected amino group and the propanoic acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The bromine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-Chloro-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-3-(4-Bromo-3-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (S)-3-(4-Bromo-3-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
The unique combination of bromine and fluorine on the phenyl ring, along with the Boc-protected amino group, provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the design of selective inhibitors and other bioactive molecules.
Properties
IUPAC Name |
(2S)-3-(4-bromo-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZABNYHWHKXZDF-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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